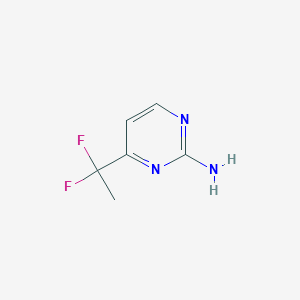

4-(1,1-Difluoroethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,1-Difluoroethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C6H7F2N3 and a molecular weight of 159.14 g/mol It is characterized by the presence of a pyrimidine ring substituted with a 1,1-difluoroethyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine derivatives with difluoroethylating agents under controlled conditions. One common method includes the use of 4-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with 1,1-difluoroethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group at the 2-position of the pyrimidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(1,1-Difluoroethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-(1,1-Difluoroethyl)benzene: Contains a benzene ring with a difluoroethyl group.

2-Amino-4-(1,1-difluoroethyl)thiazole: Features a thiazole ring with similar substituents.

Uniqueness

4-(1,1-Difluoroethyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(1,1-Difluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a larger class of fluorinated pyrimidines, which have been investigated for various therapeutic applications, including anti-cancer and anti-parasitic activities.

This compound features a difluoroethyl group at the 4-position of the pyrimidine ring. This modification is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in many cancers. The compound induced apoptosis in cancer cell lines expressing mutant forms of EGFR, such as T790M/C797S, and arrested the cell cycle at the G2/M phase . These findings suggest that this compound may serve as a reversible EGFR tyrosine kinase inhibitor (TKI), warranting further investigation into its efficacy and safety profile.

Antiparasitic Activity

Moreover, the compound has demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that derivatives bearing similar structural features exhibited inhibitory activity against PfDHFR (dihydrofolate reductase), with IC50 values ranging from 1.3 to 243 nM for wild-type strains . The selectivity and potency against both wild-type and mutant strains indicate its potential as a lead compound for antimalarial drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the difluoroethyl group enhances lipophilicity and may facilitate better binding interactions with target enzymes. Studies suggest that modifications at different positions on the pyrimidine ring can significantly affect biological potency .

Case Study 1: EGFR Inhibition

In a series of experiments focusing on cancer cell lines with mutated EGFR, this compound was tested alongside other known inhibitors. It was found to exhibit comparable potency to established drugs while displaying a more favorable toxicity profile against normal cells . This suggests its potential as a safer alternative in cancer therapy.

Case Study 2: Antimalarial Efficacy

In another study involving P. falciparum, researchers synthesized various analogs of pyrimidine derivatives, including this compound. These compounds were evaluated for their inhibitory effects on PfDHFR in vitro. The results indicated that while some analogs had lower activity than expected, others showed significant promise, particularly in resistant strains .

Data Tables

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | EGFR | <100 | Induces apoptosis in mutant EGFR cells |

| Analog A | PfDHFR | 13 | Effective against quadruple mutant strains |

| Analog B | PfDHFR | 208 | Less potent but retains selectivity |

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3/c1-6(7,8)4-2-3-10-5(9)11-4/h2-3H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACDSDXXROTDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.